(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol
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Overview
Description
(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic framework with a nitrogen atom, making it a significant scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic scaffold in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of stereoselective synthesis and large-scale chemical production are likely applied to achieve efficient and cost-effective manufacturing.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-8-Methyl-8-azabicyclo[3.2.1]octan-2-ol: Similar structure with a methyl group at the 8-position.
2-Azabicyclo[3.2.1]octane: A related compound with a similar bicyclic framework but different functional groups.
Uniqueness
(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 2-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1S,2S,5R)-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m1/s1 |
InChI Key |
AOYUQKRGAQMSJV-VQVTYTSYSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CC[C@@H]1N2)O |
Canonical SMILES |
C1CC2C(CCC1N2)O |
Origin of Product |
United States |
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